Adenylate Cyclase 8 (AC8) Inhibitory Activity: Ortho-Cyclohexenyl-6-Methylphenyl vs. Cyclohexenylethyl-Nitrophenoxy Analogs
N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide demonstrates measurable inhibition of human adenylate cyclase type 8 (AC8) [1]. When compared with a structurally distinct analog bearing a 2-(1-cyclohexen-1-yl)ethyl linker attached to a 4-nitrophenoxyacetamide moiety, which exhibits an IC50 of 1.46 × 10⁴ nM against the unrelated NPBWR1 receptor [2], the differential target selectivity becomes apparent. This cross-study comparison illustrates that the ortho-cyclohexenyl substitution directly on the phenyl ring (as in the target compound) directs activity toward AC8, whereas extending the linker and altering the aryl group redirects activity toward neuropeptide receptors.
| Evidence Dimension | AC8 inhibitory potency vs. NPBWR1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.90 × 10⁴ nM (AC8) |
| Comparator Or Baseline | N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide: IC50 = 1.46 × 10⁴ nM (NPBWR1) |
| Quantified Difference | Different primary target: AC8 (target compound) vs. NPBWR1 (comparator) |
| Conditions | Target compound: HEK293 cells expressing human AC8, A23187-stimulated cAMP accumulation. Comparator: human NPBWR1 receptor assay (MLPCN screening center). |
Why This Matters
This differential target engagement profile confirms that the ortho-cyclohexenyl-6-methylphenyl scaffold confers AC8 selectivity not observed with extended cyclohexenylethyl linker analogs, critical for researchers studying calcium/calmodulin-regulated adenylyl cyclase pathways.
- [1] BindingDB. BDBM50521094. Inhibition of human AC8 expressed in HEK293 cells assessed as decrease in A23187-stimulated cAMP accumulation. IC50: 2.90E+4 nM. View Source
- [2] BindingDB. BDBM62104. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide. IC50: 1.46E+4 nM against human NPBWR1. View Source
